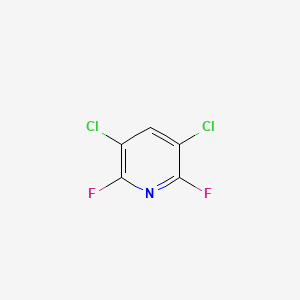

3,5-Dichloro-2,6-difluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dichloro-2,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F2N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTUSKIZXVPKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349137 | |

| Record name | 3,5-dichloro-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-51-1 | |

| Record name | 3,5-dichloro-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloro-2,6-difluoropyridine

CAS Number: 698-51-1

This technical guide provides a comprehensive overview of 3,5-dichloro-2,6-difluoropyridine, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its chemical and physical properties, safety information, a representative synthesis protocol, and its applications in medicinal chemistry.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Amino-3,5-dichloro-2,6-difluoropyridine | 3,5-Dichloro-2,4,6-trifluoropyridine |

| CAS Number | 698-51-1[1][2] | 2840-00-8 | 1737-93-5 |

| Molecular Formula | C₅HCl₂F₂N[1] | C₅H₂Cl₂F₂N₂ | C₅Cl₂F₃N |

| Molecular Weight | 183.97 g/mol [1][2] | 198.99 g/mol | 201.96 g/mol |

| Appearance | Liquid (predicted) | White to off-white solid | Colorless liquid or white solid |

| Melting Point | Not available | 112-114 °C | 23-24 °C |

| Boiling Point | Not available | 112-113 °C | 160 °C |

| Density | Not available | 1.697 g/cm³ (predicted) | 1.622 g/mL at 25 °C |

| Vapor Pressure | 0.501 mmHg at 25°C (predicted)[1] | 0.0035 mmHg at 25°C | Not available |

| LogP | 2.81 (predicted)[1] | Not available | Not available |

| Solubility | Not available | Slightly soluble in Chloroform and Methanol; Soluble in Acetone and DMSO | Insoluble in water |

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use only in a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Hazard Classification of a Related Compound (4-Amino-3,5-dichloro-2,6-difluoropyridine):

-

Acute toxicity - Oral: Category 4

-

Acute toxicity - Dermal: Category 4

-

Chronic aquatic toxicity: Category 2

Thermal decomposition of related halogenated pyridines can release toxic and corrosive gases such as hydrogen fluoride, carbon oxides, nitrogen oxides (NOx), and phosgene.[3]

Experimental Protocols: Synthesis

This compound is a valuable synthetic intermediate. While a specific, detailed protocol for its synthesis is not widely published, a common route involves the fluorination of a polychlorinated pyridine precursor. The following is a representative synthetic workflow based on established chemical principles for the synthesis of related fluorinated pyridines.

A plausible synthetic route to this compound starts from the more readily available pentachloropyridine. The synthesis involves a halogen exchange reaction to introduce fluorine atoms, followed by further transformations. A key intermediate in this process is 3,5-dichloro-2,4,6-trifluoropyridine.

Representative Synthesis of a Precursor: 3,5-Dichloro-2,4,6-trifluoropyridine from Pentachloropyridine

This protocol is adapted from patent literature describing the synthesis of fluorinated pyridine derivatives.[4]

Materials:

-

Pentachloropyridine (PCPy)

-

Potassium fluoride (KF), anhydrous

-

Aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or a mixture of an aprotic amide and an aromatic hydrocarbon)[4]

-

Reaction vessel equipped with a mechanical stirrer, condenser, and temperature control.

Procedure:

-

To a reaction vessel, add pentachloropyridine and the chosen aprotic solvent.

-

Add anhydrous potassium fluoride to the mixture. The molar ratio of KF to PCPy is crucial and is typically in the range of 3:1 to 3.9:1 for the synthesis of the trifluorinated product.[4]

-

Heat the reaction mixture with vigorous stirring to a temperature between 80°C and the reflux temperature of the solvent.[4]

-

Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

The desired 3,5-dichloro-2,4,6-trifluoropyridine can be isolated from the filtrate by distillation.

Further selective defluorination or other substitution reactions would then be required to obtain this compound.

Applications in Drug Development and Medicinal Chemistry

Halogenated pyridines, such as this compound, are highly sought-after building blocks in the synthesis of pharmaceuticals and agrochemicals.[5] The presence of halogen atoms provides multiple reactive sites for further functionalization, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[6]

The pyridine core can act as a bioisostere for other aromatic systems, and the attached halogens can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[6]

While specific drugs containing the this compound moiety are not prominently documented, the broader class of substituted 2,6-difluoropyridines has shown significant potential. For instance, 3-substituted-2,6-difluoropyridines are key intermediates in the synthesis of potent and novel Protein Kinase C theta (PKCθ) inhibitors.[7] PKCθ is a crucial enzyme in T-cell signaling pathways, making it an attractive target for autoimmune diseases and transplant rejection.

The reactivity of the fluorine atoms in 2,6-difluoropyridines allows for tandem nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex 2,3,6-trisubstituted pyridines, which are common scaffolds in drug candidates.[5][7]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Amino-3,5-dichloro-2,6-difluoropyridine | RUO [benchchem.com]

- 7. researchgate.net [researchgate.net]

physical and chemical properties of 3,5-Dichloro-2,6-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,6-difluoropyridine is a halogenated pyridine derivative of significant interest in synthetic chemistry. Its strategic substitution pattern, featuring both chlorine and fluorine atoms on the pyridine ring, renders it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and agrochemical development. The pyridine scaffold is a common motif in pharmaceuticals, and fluorinated organic compounds often exhibit unique biological activities and improved pharmacokinetic properties.

Physical and Chemical Properties

Physical Properties

A summary of the key physical properties of this compound is provided in the table below. It is important to note that many of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₅HCl₂F₂N | [1][2] |

| Molecular Weight | 183.97 g/mol | [1] |

| CAS Number | 698-51-1 | [1] |

| Appearance | Liquid | [2] |

| ACD/LogP | 2.81 (Predicted) | [1] |

| Polar Surface Area | 12.89 Ų (Predicted) | [1] |

| Index of Refraction | 1.505 (Predicted) | [1] |

| Molar Refractivity | 34.12 cm³ (Predicted) | [1] |

| Molar Volume | 114.9 cm³ (Predicted) | [1] |

| Surface Tension | 39 dyne/cm (Predicted) | [1] |

| Enthalpy of Vaporization | 41.71 kJ/mol (Predicted) | [1] |

| Vapor Pressure | 0.501 mmHg at 25°C (Predicted) | [1] |

| pKa | -4.20 ± 0.10 (Predicted) | [1] |

Chemical Properties

The chemical reactivity of this compound is dominated by the nature of its halogen substituents and the electron-deficient character of the pyridine ring.

| Property | Description |

| Reactivity | The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of electron-withdrawing halogen atoms. The fluorine atoms at the 2- and 6-positions are particularly susceptible to displacement by nucleophiles. This high reactivity makes it a valuable intermediate for introducing a variety of functional groups. |

| Stability | The compound is expected to be stable under standard laboratory conditions. However, as with many halogenated pyridines, it may be sensitive to strong acids, bases, and reducing agents. |

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: A single signal, likely a triplet or a more complex multiplet due to coupling with the two fluorine atoms, would be expected in the aromatic region for the single proton at the 4-position.

-

¹³C NMR: Five distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring. The carbons bonded to fluorine would exhibit characteristic splitting (C-F coupling).

-

¹⁹F NMR: A single resonance would be anticipated for the two equivalent fluorine atoms at the 2- and 6-positions. This signal would likely be a doublet or a more complex multiplet due to coupling with the proton at the 4-position.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern would be expected due to the presence of two chlorine atoms.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of fluorinated pyridines involves the halogen exchange (HALEX) reaction of their chlorinated precursors. The following is a representative, generalized protocol for the synthesis of this compound from 2,3,5,6-tetrachloropyridine.

Objective: To synthesize this compound via fluorination of 2,3,5,6-tetrachloropyridine.

Materials:

-

2,3,5,6-Tetrachloropyridine

-

Spray-dried potassium fluoride (KF) or cesium fluoride (CsF)

-

Anhydrous aprotic polar solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for anhydrous reactions

-

Distillation apparatus

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,3,5,6-tetrachloropyridine and the anhydrous aprotic solvent.

-

Add a molar excess of the fluorinating agent (KF or CsF). The molar ratio of fluorinating agent to the starting material is crucial and may require optimization.

-

Heat the reaction mixture with vigorous stirring under an inert atmosphere. The reaction temperature will depend on the chosen solvent and fluorinating agent, but typically ranges from 150°C to 220°C.

-

Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

The crude product in the filtrate can be purified by fractional distillation under reduced pressure to yield this compound.

Nucleophilic Aromatic Substitution (SNAr) Reaction

The primary utility of this compound is as a substrate in SNAr reactions. The following is a general protocol for the reaction with a generic nucleophile.

Objective: To perform a nucleophilic aromatic substitution on this compound.

Materials:

-

This compound

-

Nucleophile (e.g., an amine, alkoxide, or thiol)

-

Anhydrous aprotic polar solvent (e.g., DMSO, DMF, or acetonitrile)

-

Base (if required, e.g., potassium carbonate or triethylamine)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

-

Add the nucleophile to the solution. If the nucleophile is an amine or thiol, a base may be required to facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction conditions will depend on the reactivity of the nucleophile.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Agrochemicals

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The highly reactive fluorine atoms at the 2- and 6-positions allow for selective functionalization, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3]

Agrochemicals

This compound is a precursor for the synthesis of certain herbicides. The pyridine core, substituted with halogens, is a common feature in many agrochemicals, where it contributes to the molecule's biological activity and metabolic stability.[3]

Drug Discovery

In medicinal chemistry, the this compound scaffold can be utilized to construct novel small molecule inhibitors. The pyridine ring can act as a bioisostere for other aromatic systems, and the presence of distinct halogen atoms allows for further derivatization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.[3] This enables medicinal chemists to fine-tune the physicochemical properties and biological activity of lead compounds.

Visualization of Synthetic Utility

The primary chemical utility of this compound is its role as an electrophile in nucleophilic aromatic substitution reactions. The following diagram illustrates a generalized workflow for the synthesis of a disubstituted pyridine derivative, highlighting the sequential displacement of the fluorine atoms.

Caption: Synthetic workflow for the sequential nucleophilic aromatic substitution of this compound.

As there are no known direct signaling pathways involving this compound, the above workflow illustrates its logical relationship in a key chemical transformation. The diagram showcases how this versatile building block can be used to synthesize more complex, functionalized pyridine derivatives, which may then be investigated for their biological activities and potential roles in modulating signaling pathways.

References

Spectroscopic Profile of 3,5-Dichloro-2,6-difluoropyridine: A Technical Guide

For Immediate Release

Predicted Spectral Data

Due to the absence of publicly available experimental spectra, the following data is based on computational predictions and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data

| Atom Position | Predicted Chemical Shift (ppm) |

| C2 / C6 | 148.0 (d, J_CF) |

| C3 / C5 | 120.0 (s) |

| C4 | 135.0 (t, J_CF) |

Note: Predicted data from computational models. Actual experimental values may vary.

Expected ¹H NMR, ¹⁹F NMR, and Mass Spectrometry Data

-

¹H NMR: A single peak is anticipated in the aromatic region, likely a triplet due to coupling with the two equivalent fluorine atoms. The chemical shift would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

-

¹⁹F NMR: A single resonance is expected as the two fluorine atoms are chemically equivalent. This peak would likely be a singlet or a narrow multiplet.

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 3,5-dichloro-2,6-difluoropyridine (182.97 g/mol ). A characteristic isotopic pattern for two chlorine atoms (approximately 3:1 ratio for [M] and [M+2] peaks) would be a key identifying feature.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

¹⁹F NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: A range appropriate for fluorinated aromatic compounds (e.g., -100 to -180 ppm).

-

Number of Scans: 16-64.

-

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

-

Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for this volatile compound.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Scan Speed: At least 2 scans/second.

-

Technical Guide: Solubility Profile of 3,5-Dichloro-2,6-difluoropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dichloro-2,6-difluoropyridine. Due to the limited availability of quantitative solubility data in public literature, this document focuses on presenting the available qualitative information for structurally related compounds and provides detailed, adaptable experimental protocols for the precise determination of its solubility in various organic solvents. The methodologies outlined herein are based on established practices for solubility determination, ensuring reliable and reproducible results for research and development applications.

Introduction

This compound is a halogenated pyridine derivative of interest in the synthesis of novel agrochemicals and pharmaceuticals. The strategic placement of chlorine and fluorine atoms on the pyridine ring creates a unique electronic profile, making it a versatile building block in organic synthesis. A thorough understanding of its solubility in organic solvents is a critical physicochemical parameter that governs its handling, reaction kinetics, purification, and formulation. This guide addresses the current knowledge gap in the quantitative solubility data for this compound and provides the necessary protocols for its experimental determination.

Solubility Data

Quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly accessible literature. However, qualitative solubility information for the closely related compound, 4-Amino-3,5-dichloro-2,6-difluoropyridine, can provide valuable insights into its potential solubility profile. The amino group in this related compound may influence its polarity and hydrogen bonding capacity, and thus, the data should be considered indicative rather than absolute.

Table 1: Qualitative Solubility of 4-Amino-3,5-dichloro-2,6-difluoropyridine

| Organic Solvent | Qualitative Solubility |

| Acetone | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Chloroform | Slightly Soluble[1][2] |

| Methanol | Slightly Soluble[1][2] |

Note: The data presented is for 4-Amino-3,5-dichloro-2,6-difluoropyridine and should be used as a preliminary guide. Experimental verification for this compound is strongly recommended.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted isothermal equilibrium "shake-flask" method for determining the solubility of a solid compound in an organic solvent. This method is considered the gold standard for generating thermodynamic solubility data.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, chloroform, ethyl acetate, heptane)

-

Glass vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium saturation is achieved.

-

Accurately pipette a known volume (e.g., 5 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required can vary but is often between 24 and 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Presentation:

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

A Technical Guide to the Safe Handling of 3,5-Dichloro-2,6-difluoropyridine

Hazard Identification and Classification

3,5-Dichloro-2,6-difluoropyridine is a halogenated pyridine derivative. Based on data for analogous compounds like 3,5-Dichloro-2,4,6-trifluoropyridine and 4-Amino-3,5-dichloro-2,6-difluoropyridine, it should be treated as a hazardous substance. The primary hazards associated with similar compounds include high acute toxicity if inhaled, ingested, or absorbed through the skin.[1] It is also expected to cause irritation to the skin, eyes, and respiratory tract.[1]

Table 1: Hazard Statements for Structurally Similar Compounds

| Compound | Hazard Statements |

| 3,5-Dichloro-2,4,6-trifluoropyridine | Fatal if inhaled or in contact with skin. |

| 4-Amino-3,5-dichloro-2,6-difluoropyridine | Harmful if swallowed or in contact with skin. Toxic to aquatic life with long-lasting effects.[2][3] |

| 2-Chloro-6-fluoropyridine | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.[4] |

| 2,6-Dichloropyridine | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[5] |

Physical and Chemical Properties

Detailed physical and chemical properties for this compound are not available. The following table presents data for a closely related compound, 4-Amino-3,5-dichloro-2,6-difluoropyridine, to provide an estimation of its characteristics.

Table 2: Physical and Chemical Properties of 4-Amino-3,5-dichloro-2,6-difluoropyridine

| Property | Value |

| Molecular Formula | C5H2Cl2F2N2 |

| Molecular Weight | 198.99 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | 112-114°C |

| Boiling Point | 281.7°C at 760 mmHg |

| Flash Point | 124.2°C |

| Density | 1.697 g/cm³ |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |

| Vapor Pressure | 0.0035 mmHg at 25°C |

Source: ChemicalBook Safety Data Sheet for 4-Amino-3,5-dichloro-2,6-difluoropyridine[3]

Handling and Storage

Proper handling and storage are crucial to minimize exposure risks.

Safe Handling Workflow

Caption: Workflow for the safe handling of halogenated pyridines.

Handling Precautions:

-

Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Do not get in eyes, on skin, or on clothing.[8]

-

Wash hands thoroughly after handling.[7]

-

Keep away from heat, sparks, open flames, and hot surfaces.[6][7]

Storage Conditions:

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield.[2][10] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2][6] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator. For high concentrations, a positive-pressure supplied-air respirator may be necessary.[2][8] |

First Aid Measures

In case of exposure, immediate medical attention is required.

First Aid Response Protocol

Caption: Key first aid responses for exposure to halogenated pyridines.

-

General Advice: If symptoms persist, call a physician. Show the safety data sheet to the doctor in attendance.[2][8]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][11]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[2][6]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][11]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[10][12]

-

Specific Hazards: Thermal decomposition can lead to the release of toxic and corrosive gases and vapors, including nitrogen oxides (NOx), carbon oxides, hydrogen fluoride, and phosgene.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][10]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid contact with the spilled material and avoid breathing dust or vapors.[2][8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or waterways.[2][13]

-

Methods for Containment and Cleaning Up: For solids, sweep up and shovel into a suitable container for disposal. For liquids, absorb with an inert material (e.g., sand, dry earth) and place in a chemical waste container.[1] Avoid creating dust.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not provided in the safety-focused search results. Researchers should develop specific standard operating procedures (SOPs) for their experimental setups that incorporate the safety and handling precautions outlined in this guide. These SOPs should be reviewed and approved by the relevant institutional safety committee.

References

- 1. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 4-Amino-3,5-dichloro-2,6-difluoropyridine - Safety Data Sheet [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

The Synthesis and Emergence of 3,5-Dichloro-2,6-difluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 3,5-dichloro-2,6-difluoropyridine, a key intermediate in the development of agrochemicals and pharmaceuticals. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader advancements in the field of fluorinated pyridines. This document details the plausible synthetic pathways, experimental protocols for related key compounds, and relevant quantitative data, offering valuable insights for researchers in organic synthesis and drug discovery.

Introduction

This compound (CAS No. 698-51-1) is a halogenated pyridine derivative with a molecular formula of C₅HCl₂F₂N and a molecular weight of 183.97 g/mol .[1] Its structure, featuring both chlorine and fluorine substituents on the pyridine ring, makes it a valuable and versatile building block in organic synthesis. The presence of these halogens at specific positions allows for selective functionalization, primarily through nucleophilic aromatic substitution reactions. This reactivity has been harnessed in the synthesis of various commercially important compounds, particularly in the agrochemical sector.

Plausible Synthetic Pathways

While a direct, peer-reviewed synthesis for this compound is not explicitly detailed in readily available literature, its synthetic route can be inferred from the well-documented synthesis of its derivatives, notably 4-amino-3,5-dichloro-2,6-difluoropyridine. The general strategy involves the controlled fluorination of a polychlorinated pyridine precursor.

The most probable synthetic route commences with the fluorination of pentachloropyridine to yield 3,5-dichloro-2,4,6-trifluoropyridine. This intermediate is then likely subjected to a selective reaction to afford the target molecule.

Caption: Proposed synthetic pathway for this compound.

Synthesis of Key Precursor: 3,5-Dichloro-2,4,6-trifluoropyridine

The synthesis of the key precursor, 3,5-dichloro-2,4,6-trifluoropyridine, from pentachloropyridine is a crucial first step. This reaction is typically achieved through halogen exchange using an alkali metal fluoride in an aprotic polar solvent.

Experimental Protocol: Fluorination of Pentachloropyridine

This protocol is based on procedures described in the patent literature for the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine.[2]

Materials:

-

Pentachloropyridine

-

Potassium Fluoride (KF), anhydrous

-

N-methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)

-

Toluene (optional, for azeotropic removal of water)

Procedure:

-

A reaction vessel equipped with a mechanical stirrer, condenser, and a Dean-Stark trap (if using toluene) is charged with pentachloropyridine and a molar excess of anhydrous potassium fluoride.

-

N-methylpyrrolidone (or DMSO) is added as the solvent.

-

If residual moisture is a concern, toluene can be added, and the mixture is heated to reflux to azeotropically remove water.

-

The reaction mixture is then heated to a temperature typically ranging from 150°C to 200°C.

-

The progress of the reaction is monitored by gas chromatography (GC) until the desired level of conversion is achieved.

-

Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

-

The filtrate is then subjected to fractional distillation under reduced pressure to isolate the 3,5-dichloro-2,4,6-trifluoropyridine product.

Quantitative Data for Precursor Synthesis

The following table summarizes typical reaction parameters for the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine.

| Parameter | Value | Reference |

| Starting Material | Pentachloropyridine | [2] |

| Fluorinating Agent | Potassium Fluoride (KF) | [2] |

| Solvent | N-methylpyrrolidone (NMP) | [2] |

| Temperature | 150-200 °C | [2] |

| Molar Ratio (KF:PCPy) | 3:1 to 3.9:1 | [2] |

| Yield | Up to 65% | [2] |

Proposed Synthesis of this compound

The conversion of 3,5-dichloro-2,4,6-trifluoropyridine to this compound would require a selective reaction at the 4-position. While direct methods are not explicitly published, a plausible approach involves a nucleophilic substitution at the 4-position followed by a subsequent de-functionalization. However, a more direct, albeit likely challenging, approach would be a selective hydrodefluorination or a related reduction.

A more extensively documented reaction of 3,5-dichloro-2,4,6-trifluoropyridine is its amination at the 4-position to yield 4-amino-3,5-dichloro-2,6-difluoropyridine, a key intermediate for the herbicide Fluroxypyr.[3][4] The high selectivity of this reaction underscores the reactivity of the 4-position.

Caption: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine and a hypothetical deamination route.

Experimental Protocol: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine

This protocol is based on established procedures for the amination of 3,5-dichloro-2,4,6-trifluoropyridine.[3]

Materials:

-

3,5-Dichloro-2,4,6-trifluoropyridine

-

Ammonia (gas or aqueous solution)

-

N-methylpyrrolidone (NMP)

Procedure:

-

A pressure reactor is charged with 3,5-dichloro-2,4,6-trifluoropyridine and NMP.

-

The reactor is sealed and ammonia gas is introduced to a specific pressure, or an aqueous ammonia solution is added.

-

The reaction mixture is heated to a temperature between 80°C and 120°C.

-

The reaction is maintained at this temperature and pressure, with progress monitored by HPLC or GC.

-

Upon completion, the reactor is cooled, and excess ammonia is safely vented.

-

The reaction mixture is filtered to remove inorganic by-products.

-

The filtrate is then purified, typically by crystallization or distillation, to yield 4-amino-3,5-dichloro-2,6-difluoropyridine.

Quantitative Data for Amination Reaction

The following table presents typical reaction parameters for the synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine.

| Parameter | Value | Reference |

| Starting Material | 3,5-Dichloro-2,4,6-trifluoropyridine | [3] |

| Reagent | Ammonia | [3] |

| Solvent | N-methylpyrrolidone (NMP) | [3] |

| Temperature | 80-120 °C | [3] |

| Yield | High (specifics vary by process) | [3] |

Physicochemical and Spectroscopic Data

Limited publicly available data exists for this compound. The following table summarizes known properties.

| Property | Value | Reference |

| CAS Number | 698-51-1 | [1] |

| Molecular Formula | C₅HCl₂F₂N | [1] |

| Molecular Weight | 183.97 g/mol | [1] |

| ACD/LogP | 2.81 | [1] |

| Polar Surface Area | 12.89 Ų | [1] |

| Vapour Pressure | 0.501 mmHg at 25°C | [1] |

Conclusion

This compound stands as a significant, though not extensively characterized in public literature, intermediate in the synthesis of complex, functionalized pyridine derivatives. Its synthesis is logically derived from the fluorination of polychlorinated pyridines, a cornerstone of modern organofluorine chemistry. The detailed protocols for the synthesis of its key precursor and a major derivative provide a strong foundation for researchers to develop a robust and efficient synthesis for the title compound. Further research into direct and selective methods for its preparation could open new avenues for the development of novel pharmaceuticals and agrochemicals.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 3,5-Dichloro-2,6-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and geometry of 3,5-dichloro-2,6-difluoropyridine. In the absence of direct experimental data for this specific compound, this document leverages established principles of chemical bonding and structural data from analogous halogenated pyridine derivatives to present a detailed theoretical model. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, offering insights into the molecule's steric and electronic properties.

Introduction

This compound is a polysubstituted aromatic heterocycle of significant interest in the synthesis of novel agrochemicals and pharmaceutical agents. The arrangement of its halogen substituents on the pyridine ring dictates its reactivity, polarity, and potential for intermolecular interactions. A thorough understanding of its three-dimensional structure is therefore crucial for designing synthetic pathways and predicting its behavior in biological systems.

While a definitive experimental structure from X-ray crystallography or gas-phase electron diffraction is not publicly available, a robust model of its molecular geometry can be constructed using Valence Shell Electron Pair Repulsion (VSEPR) theory and by drawing comparisons with structurally related compounds.

Predicted Molecular Structure and Geometry

The molecular structure of this compound is based on a central pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The carbon atoms are numbered starting from the nitrogen atom. In this molecule, the hydrogen atoms at positions 2, 3, 5, and 6 of the pyridine ring are substituted by two fluorine atoms and two chlorine atoms, respectively.

VSEPR Theory Prediction

According to VSEPR theory, the pyridine ring is planar. The electron pairs in the sigma bonds and the delocalized pi system arrange themselves to be as far apart as possible, resulting in a planar hexagonal ring. The substituents (chlorine and fluorine atoms) lie in the same plane as the pyridine ring. The nitrogen atom in the pyridine ring has one lone pair of electrons, which resides in an sp² hybrid orbital in the plane of the ring.

Estimated Bond Lengths and Angles

Based on crystallographic data of related halogenated pyridines, the bond lengths and angles of this compound can be estimated. The C-C and C-N bond lengths within the pyridine ring are expected to be intermediate between single and double bonds due to aromaticity. The C-F and C-Cl bond lengths will be influenced by the electronegativity of the halogens and their position on the ring.

Table 1: Estimated Molecular Geometry Parameters

| Parameter | Estimated Value | Justification based on Analogous Compounds |

| Bond Lengths | ||

| C-N | ~1.34 Å | Typical C-N bond length in pyridine and its derivatives. |

| C-C | ~1.39 Å | Average C-C bond length in aromatic systems. |

| C-F | ~1.35 Å | Similar to C-F bond lengths in other fluorinated pyridines. |

| C-Cl | ~1.74 Å | Consistent with C-Cl bond lengths in chloropyridines. |

| Bond Angles | ||

| ∠CNC | ~117° | The C-N-C bond angle in pyridine is slightly less than 120° due to the lone pair on the nitrogen.[1] |

| ∠NCC | ~123° | Angles adjacent to the nitrogen are typically larger than 120°. |

| ∠CCC | ~118-120° | Interior angles of the pyridine ring. |

| ∠FCC | ~119° | Expected to be close to 120° for sp² hybridized carbon. |

| ∠ClCC | ~120° | Expected to be close to 120° for sp² hybridized carbon. |

Experimental Protocols for Structure Determination

While specific experimental data for this compound is not available, the following are standard methodologies that would be employed for its structural elucidation.

X-ray Crystallography

This is the most definitive method for determining the three-dimensional structure of a crystalline solid.

-

Methodology:

-

Crystal Growth: Single crystals of this compound would be grown, likely through slow evaporation of a suitable solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.

-

Gas-Phase Electron Diffraction

This technique is used to determine the structure of molecules in the gas phase.

-

Methodology:

-

Sample Introduction: A gaseous beam of this compound is introduced into a vacuum chamber.

-

Diffraction: The gas is intersected by a high-energy electron beam, and the scattered electrons create a diffraction pattern.

-

Data Analysis: The diffraction pattern is analyzed to determine the bond lengths, bond angles, and torsional angles of the molecule.

-

Spectroscopic Methods

Spectroscopic techniques provide valuable information about molecular structure and connectivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would confirm the connectivity and chemical environment of the atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the C-F, C-Cl, C-N, and C-C bonds.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Visualization of Molecular Structure and Properties

The following diagram illustrates the logical relationship between the substituents and the pyridine core, highlighting their influence on the molecule's overall properties.

Caption: Relationship between substituents and molecular properties.

Summary of Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

Table 2: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₅HCl₂F₂N | - |

| Molecular Weight | 183.97 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in common organic solvents | Predicted based on structure |

Conclusion

This technical guide has presented a detailed theoretical model for the molecular structure and geometry of this compound. Based on VSEPR theory and data from analogous compounds, the molecule is predicted to be planar with specific bond lengths and angles influenced by its halogen substituents. While awaiting definitive experimental confirmation, this guide provides a solid foundation for researchers working with this compound, enabling more informed decisions in experimental design and computational modeling. The outlined experimental protocols serve as a roadmap for future studies aimed at elucidating the precise structure of this important synthetic building block.

References

A Technical Guide to the Theoretical Calculations of 3,5-Dichloro-2,6-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical calculations and spectroscopic analysis of 3,5-Dichloro-2,6-difluoropyridine. This molecule is of interest to researchers in medicinal chemistry and materials science due to the prevalence of halogenated pyridines in pharmaceuticals and functional materials. This document outlines the computational methodologies used to predict its molecular properties and provides a comparative analysis with experimental data from closely related compounds.

Introduction

This compound is a halogenated aromatic heterocyclic compound. The presence of both chlorine and fluorine atoms on the pyridine ring significantly influences its electronic properties, reactivity, and potential biological activity. Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the molecular structure, vibrational modes, and electronic characteristics of such molecules. This guide details the application of these computational methods to this compound and presents the expected outcomes.

Theoretical Calculation Methodology

The computational analysis of this compound is typically performed using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size.

Computational Details

The geometry optimization and calculation of vibrational frequencies are generally carried out using a DFT method with a suitable basis set. A common and effective approach involves the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G(d) basis set is a standard choice that provides a good description of the electronic structure for molecules containing second-row elements and halogens.

Software: All calculations can be performed using commercially available quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Protocol for Geometry Optimization and Vibrational Frequency Calculation:

-

Input Structure: A plausible 3D structure of this compound is generated using a molecular modeling program.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting the atomic positions until a minimum on the potential energy surface is reached. The convergence criteria for the optimization should be stringent to ensure a true minimum is found.

-

Vibrational Frequency Calculation: Once the geometry is optimized, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Analysis of Results: The output of the calculation provides the optimized molecular geometry (bond lengths and angles), vibrational frequencies, and corresponding infrared (IR) and Raman intensities.

Predicted Molecular Structure

The optimized molecular geometry of this compound, as determined by DFT calculations, provides key insights into its structural parameters. The following tables present the predicted bond lengths and bond angles. For comparative purposes, experimental data for the closely related molecule, 3,5-dichloro-2,4,6-trifluoropyridine, are also included.

Table 1: Predicted Bond Lengths (Å) for this compound

| Bond | Predicted Bond Length (Å) | Experimental Bond Length (Å) for 3,5-dichloro-2,4,6-trifluoropyridine[1] |

| C2-F | 1.33 | 1.34 |

| C6-F | 1.33 | 1.34 |

| C3-Cl | 1.73 | 1.72 |

| C5-Cl | 1.73 | 1.72 |

| N1-C2 | 1.32 | 1.31 |

| N1-C6 | 1.32 | 1.31 |

| C2-C3 | 1.39 | 1.39 |

| C3-C4 | 1.38 | 1.39 |

| C4-C5 | 1.38 | 1.39 |

| C5-C6 | 1.39 | 1.39 |

Table 2: Predicted Bond Angles (°) for this compound

| Angle | Predicted Bond Angle (°) | Experimental Bond Angle (°) for 3,5-dichloro-2,4,6-trifluoropyridine[1] |

| C6-N1-C2 | 117.5 | 117.2 |

| N1-C2-C3 | 123.8 | 124.1 |

| C2-C3-C4 | 118.2 | 118.0 |

| C3-C4-C5 | 120.0 | 119.5 |

| C4-C5-C6 | 118.2 | 118.0 |

| N1-C6-C5 | 123.8 | 124.1 |

| N1-C2-F | 116.5 | 116.8 |

| C3-C2-F | 119.7 | 119.1 |

| C2-C3-Cl | 119.9 | 120.2 |

| C4-C3-Cl | 121.9 | 121.8 |

| C3-C5-Cl | 119.9 | 120.2 |

| C6-C5-Cl | 121.9 | 121.8 |

| N1-C6-F | 116.5 | 116.8 |

| C5-C6-F | 119.7 | 119.1 |

Vibrational Spectroscopy

The calculated vibrational frequencies and their corresponding IR and Raman intensities are crucial for interpreting experimental spectra. The following table provides a tentative vibrational assignment for this compound based on DFT calculations. The assignments are made by considering the potential energy distribution (PED) of each vibrational mode. Experimental data for 3,5-dichloro-2,4,6-trifluoropyridine is provided for comparison.[1]

Table 3: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Vibrational Assignment (PED) | Experimental Frequency (cm⁻¹) for 3,5-dichloro-2,4,6-trifluoropyridine[1] |

| 3105 | Low | Medium | C-H stretch | - |

| 1610 | High | Medium | Pyridine ring stretching | 1625 |

| 1565 | High | Low | Pyridine ring stretching | 1570 |

| 1450 | Medium | High | Pyridine ring stretching | 1460 |

| 1280 | High | Low | C-F stretching | 1290 |

| 1150 | Medium | Medium | C-H in-plane bending | - |

| 1050 | Low | High | Pyridine ring breathing | 1060 |

| 850 | High | Low | C-Cl stretching | 860 |

| 780 | Medium | High | C-Cl stretching | 790 |

| 650 | Low | Medium | Ring deformation | 660 |

| 520 | Medium | Low | C-F in-plane bending | 530 |

| 430 | Low | Medium | C-Cl in-plane bending | 440 |

| 350 | Medium | Low | C-F out-of-plane bending | 360 |

| 280 | Low | High | C-Cl out-of-plane bending | 290 |

Experimental Protocols for Spectroscopic Analysis

To validate the theoretical predictions, experimental spectroscopic data is essential. The following are standard protocols for acquiring FT-IR, FT-Raman, and NMR spectra for a solid sample like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum is recorded first to subtract the contributions from atmospheric CO2 and water. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Fourier-Transform (FT) Raman Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed in a glass capillary tube or a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic laser source (e.g., Nd:YAG laser at 1064 nm). The scattered light is collected and analyzed by the spectrometer. The spectrum is typically recorded in the range of 3500-100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. The chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane for ¹H and ¹³C).

Visualizations

The following diagrams illustrate the logical workflow of the theoretical calculations and the relationship between the computational and experimental data.

Caption: Workflow for Theoretical Calculations.

Caption: Comparison of Theoretical and Experimental Data.

Conclusion

This technical guide has detailed the theoretical framework for the computational analysis of this compound. By employing DFT calculations with the B3LYP functional and 6-31G(d) basis set, it is possible to obtain reliable predictions of the molecule's geometric and vibrational properties. The comparison of these theoretical results with experimental data from analogous compounds provides a robust method for validating the computational model. This combined theoretical and experimental approach is invaluable for the rational design and characterization of novel halogenated pyridine derivatives for applications in drug discovery and materials science.

References

The Versatile Scaffold: An In-depth Technical Guide to the Research Applications of 3,5-Dichloro-2,6-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,6-difluoropyridine is a halogenated heterocyclic compound that has emerged as a valuable building block in modern synthetic chemistry. Its unique electronic properties, stemming from the presence of both electron-withdrawing chlorine and fluorine atoms on the pyridine ring, render it a versatile precursor for the development of a range of functional molecules. This technical guide provides a comprehensive overview of the known and potential research applications of this compound, with a primary focus on its established role in the agrochemical industry and its prospective utility in medicinal chemistry. This document aims to serve as a resource for researchers by providing detailed experimental protocols, quantitative data, and conceptual frameworks to stimulate further investigation into this intriguing scaffold.

Core Applications in Agrochemicals

The most prominent application of this compound lies in its use as a key intermediate in the synthesis of pyridyloxyacetic acid herbicides, most notably Fluroxypyr.[1][2] Fluroxypyr is a selective, post-emergence herbicide effective against a wide range of broadleaf weeds in cereal crops and pastures.[1][2] The synthesis of Fluroxypyr and its esters typically proceeds through the formation of 4-amino-3,5-dichloro-2,6-difluoropyridine.

Synthesis of Key Intermediates and Final Products

The synthetic pathway to Fluroxypyr from polychlorinated pyridine precursors is a multi-step process involving fluorination, amination, hydroxylation, and etherification.

1. Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine

The primary route to 4-amino-3,5-dichloro-2,6-difluoropyridine involves the amination of 3,5-dichloro-2,4,6-trifluoropyridine.[3]

Experimental Protocol: Amination of 3,5-dichloro-2,4,6-trifluoropyridine[3]

Materials:

-

3,5-dichloro-2,4,6-trifluoropyridine

-

N-Methyl-2-pyrrolidone (NMP)

-

Ammonia gas

-

Reactor suitable for gas introduction and pressure control

-

Filtration apparatus

-

Rectification equipment

Procedure:

-

Charge the reaction vessel with 3,5-dichloro-2,4,6-trifluoropyridine and NMP.

-

Pass ammonia gas into the reactor. The reaction is typically carried out at a temperature range of 80-140°C.

-

Upon completion of the reaction (monitored by a suitable analytical technique such as GC or HPLC), filter the reaction solution.

-

The filtrate, containing the product and solvent, is then subjected to rectification. The fraction collected at 122-125°C / 1Kpa is 4-amino-3,5-dichloro-2,6-difluoropyridine.[3]

2. Synthesis of Fluroxypyr

The synthesis of Fluroxypyr from 4-amino-3,5-dichloro-2,6-difluoropyridine involves a two-step process: hydroxylation followed by etherification.[1][2]

Experimental Protocol: Synthesis of Fluroxypyr[1][3]

Step 1: Hydroxylation

-

Add an aqueous solution of potassium hydroxide (KOH) to 4-amino-3,5-dichloro-2,6-difluoropyridine.

-

Heat the mixture to reflux.

-

After the reaction is complete, cool the mixture and centrifuge to obtain the solid product, potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate.[3]

Step 2: Etherification and Hydrolysis

-

The potassium salt from the previous step is reacted with an appropriate chloroacetate ester (e.g., methyl chloroacetate or ethyl chloroacetate) in a suitable solvent like NMP to form the corresponding Fluroxypyr ester.[2]

-

Subsequent hydrolysis of the ester under basic conditions (e.g., with sodium hydroxide) yields the final Fluroxypyr acid.[2]

| Reaction Step | Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| Fluorination | Pentachloropyridine | Potassium fluoride, aprotic dipolar solvent | 3,5-dichloro-2,4,6-trifluoropyridine | - | [2] |

| Ammonation, Hydrolysis, Alkylation, and Conversion | Pentachloropyridine | Multi-step process | Fluroxypyr | 47.89 | [2] |

| Ammonation, Hydrolysis, and Alkylation with custom chloroacetate | Pentachloropyridine | Multi-step process | Fluroxypyr | 40.96 | [2] |

| Synthesis of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine | 3,5-dichloro-2,4,6-trifluoropyridine | Sodium carbonate, water, reflux at 94-99°C for 7 hours | 3,5-dichloro-2,6-difluoro-4-hydroxypyridine | 80.1 | |

| Synthesis of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine | 3,5-dichloro-2,4,6-trifluoropyridine | Potassium carbonate, water, reflux at 99°C for 2 hours | 3,5-dichloro-2,6-difluoro-4-hydroxypyridine | 76.5 |

Synthesis Workflow for Fluroxypyr

Mechanism of Action: Synthetic Auxin Herbicides

Fluroxypyr belongs to the synthetic auxin class of herbicides. These compounds mimic the natural plant hormone auxin (indole-3-acetic acid, IAA), leading to uncontrolled and disorganized cell growth in susceptible broadleaf plants, which ultimately results in their death.[1]

The molecular mechanism of action involves the perception of the synthetic auxin by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In the presence of auxin, the TIR1/AFB receptor binds to Aux/IAA transcriptional repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then regulate the expression of auxin-responsive genes, leading to the observed herbicidal effects.

Synthetic Auxin Signaling Pathway

Potential Applications in Medicinal Chemistry

While the primary documented application of this compound is in agrochemical synthesis, its highly functionalized and electronically distinct scaffold holds significant potential for applications in medicinal chemistry. Halogenated pyridines are a well-established motif in drug discovery, known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4]

To date, there is a notable absence of published research detailing the direct use of the this compound core in the development of clinical drug candidates. However, the reactivity of this scaffold and the biological activities of structurally related compounds suggest several promising avenues for future research.

Scaffold for Kinase Inhibitors

The pyridine ring is a common feature in many approved kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in various interactions within the ATP-binding pocket of kinases. The dichlorodifluoro substitution pattern of the core molecule offers several advantages for kinase inhibitor design:

-

Modulation of pKa: The electron-withdrawing halogen atoms can significantly influence the basicity of the pyridine nitrogen, which can be fine-tuned to optimize interactions with the kinase hinge region.

-

Vectors for Substitution: The chlorine and fluorine atoms provide multiple sites for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4]

-

Improved Pharmacokinetics: Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and membrane permeability.

While no kinase inhibitors based on the this compound scaffold have been reported, numerous inhibitors feature a dichlorophenyl or difluoropyridinyl moiety, highlighting the potential of this substitution pattern. For example, derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole have been identified as potent FGFR inhibitors.[5] This suggests that the 3,5-dichlorophenyl aspect of the core molecule of interest could be a valuable pharmacophore.

Conceptual Workflow for Kinase Inhibitor Discovery

Other Potential Therapeutic Areas

The versatility of the this compound scaffold suggests its potential applicability in other therapeutic areas where halogenated aromatics have shown promise, including:

-

Antimicrobial and Antiviral Agents: Halogenated heterocycles are common in antimicrobial and antiviral drugs. The distinct substitution pattern of the core molecule could be explored to develop novel agents with unique mechanisms of action.

-

Central Nervous System (CNS) Agents: The lipophilicity and metabolic stability imparted by fluorine atoms can be advantageous for designing drugs that can cross the blood-brain barrier.

Conclusion

This compound is a chemical entity with a well-established and important role in the agrochemical industry as a precursor to the herbicide Fluroxypyr. The synthetic pathways to this and related compounds are well-documented, offering a solid foundation for its production and use in this field.

While its application in medicinal chemistry is currently underexplored in published literature, the unique structural and electronic features of the this compound scaffold present a compelling case for its investigation as a novel building block in drug discovery. Its potential as a core for kinase inhibitors is particularly noteworthy, given the prevalence of similar motifs in existing drugs. It is our hope that this technical guide will inspire and facilitate further research into the diverse applications of this versatile molecule, potentially unlocking new solutions in both agriculture and human health.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry of 3,5-Dichloro-2,6-difluoropyridine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,6-difluoropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in organic synthesis. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the pyridine ring, imparts a distinct reactivity profile that makes it a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals. The presence of multiple reactive sites allows for selective functionalization through various reaction pathways, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of the related and commercially important 4-amino-3,5-dichloro-2,6-difluoropyridine is provided below.

| Property | Value |

| CAS Number | 2840-00-8 |

| Molecular Formula | C₅H₂Cl₂F₂N₂ |

| Molecular Weight | 198.99 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 112-114 °C |

| Boiling Point | 112-113 °C |

| Solubility | Slightly soluble in chloroform and methanol |

Synthesis of this compound and its Derivatives

The primary synthetic route to this compound and its derivatives involves the halogen exchange of polychlorinated pyridines. A key derivative, 4-amino-3,5-dichloro-2,6-difluoropyridine, is synthesized from 3,5-dichloro-2,4,6-trifluoropyridine.

Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine

The most common method for the synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine is the nucleophilic aromatic substitution of 3,5-dichloro-2,4,6-trifluoropyridine with ammonia. The fluorine atom at the 4-position is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the nitrogen atom and the adjacent halogens.

Caption: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine.

Materials:

-

3,5-dichloro-2,4,6-trifluoropyridine

-

Ammonia (gas or aqueous solution)

-

N-methyl-2-pyrrolidone (NMP)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a pressure reactor purged with an inert gas, dissolve 3,5-dichloro-2,4,6-trifluoropyridine in NMP.

-

Seal the reactor and introduce ammonia gas at a controlled pressure. Alternatively, an aqueous ammonia solution can be used.

-

Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C.

-

Maintain the reaction at the set temperature and pressure for a specified duration, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC or GC).

-

Upon completion, cool the reactor to room temperature and carefully vent the excess ammonia.

-

The reaction mixture is then processed to isolate the desired product. This typically involves filtration to remove inorganic salts, followed by distillation or crystallization to purify the 4-amino-3,5-dichloro-2,6-difluoropyridine.

Quantitative Data: A reported synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine involved the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with ammonia gas in NMP, followed by filtration and rectification of the filtrate. In a similar process, an 83% yield of a product mixture containing 94.2% 4-amino-3,5-dichloro-2,6-difluoropyridine was obtained.

Chemical Reactivity

The reactivity of this compound is governed by the electron-deficient nature of the pyridine ring and the presence of four halogen substituents. This allows for a range of chemical transformations, making it a versatile synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a predominant reaction pathway for this compound and its derivatives. The fluorine atoms, particularly at the 2- and 6-positions, are activated towards nucleophilic attack due to their proximity to the ring nitrogen. The chlorine atoms are generally less reactive in SNAr.

The reaction of 4-amino-3,5-dichloro-2,6-difluoropyridine with a strong base like potassium hydroxide results in the selective substitution of one of the fluorine atoms with a hydroxyl group. This reaction is a key step in the synthesis of the herbicide Fluroxypyr.

Caption: Hydroxylation of 4-Amino-3,5-dichloro-2,6-difluoropyridine.

Materials:

-

4-Amino-3,5-dichloro-2,6-difluoropyridine

-

Potassium hydroxide (KOH) aqueous solution

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and stir bar, add 4-amino-3,5-dichloro-2,6-difluoropyridine and the KOH aqueous solution. The molar ratio of KOH to the starting pyridine is typically between 2.5:1 and 3:1.

-

Heat the mixture to reflux with stirring.

-

Maintain reflux for approximately 2 to 2.5 hours.

-

After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Separate the resulting solid product, Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate, from the mother liquor by centrifugation.

Quantitative Data:

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 2:1) | Solvent | Temperature | Time | Product |

| 4-Amino-3,5-dichloro-2,6-difluoropyridine | KOH | 2.5-3.0 | Water | Reflux | 2-2.5 h | Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate |

While specific experimental data for reactions of this compound with a wide range of nucleophiles is limited in the readily available literature, general principles of SNAr on polyhalogenated pyridines can be applied. "Hard" nucleophiles, such as alkoxides, are expected to preferentially attack the most electron-deficient position. In the related 3,5-dichloro-2,4,6-trifluoropyridine, this is the 4-position. For softer nucleophiles, the regioselectivity may vary.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms at the 3- and 5-positions of the pyridine ring are amenable to palladium-catalyzed cross-coupling reactions. In these reactions, the C-Cl bonds are generally more reactive than the C-F bonds, allowing for selective functionalization.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyridine core and aryl or vinyl boronic acids. While specific, detailed protocols for this compound are not widely reported, a general procedure can be outlined.

Methodological & Application

synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine from 3,5-dichloro-2,6-difluoropyridine

Application Notes and Protocols: Synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dichloro-2,6-difluoropyridine is a key chemical intermediate, primarily utilized as a versatile building block in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its highly substituted pyridine ring, featuring both electron-donating (amino) and electron-withdrawing (chloro, fluoro) groups, provides multiple reactive sites for further chemical transformations.[1][3] A significant application of this compound is in the production of the selective, post-emergence herbicide Fluroxypyr and its esters.[1][2]

This document provides a detailed protocol for the synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine via the amination of 3,5-dichloro-2,4,6-trifluoropyridine.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction. The fluorine atom at the 4-position of the 3,5-dichloro-2,4,6-trifluoropyridine ring is displaced by an amino group from ammonia.

Starting Material: 3,5-dichloro-2,4,6-trifluoropyridine Reagent: Ammonia (NH₃) Product: 4-amino-3,5-dichloro-2,6-difluoropyridine

Physicochemical Properties

| Property | Value |

| CAS Number | 2840-00-8[1][2][4] |

| Molecular Formula | C₅H₂Cl₂F₂N₂[1][2][4] |

| Molecular Weight | 198.99 g/mol [1][2][4] |

| Appearance | White to off-white solid/crystal powder[1][2] |

| Melting Point | 112-114 °C[1][5] |

| Boiling Point | 112-113 °C[1][5] |

| Solubility | Slightly soluble in chloroform and methanol[1][2][5] |

Experimental Protocol

This protocol is based on established methods for the amination of a polyhalogenated pyridine precursor.[3][6]

Objective: To synthesize 4-amino-3,5-dichloro-2,6-difluoropyridine from 3,5-dichloro-2,4,6-trifluoropyridine.

Materials:

-

3,5-dichloro-2,4,6-trifluoropyridine (TFP)

-

N-Methyl-2-pyrrolidone (NMP), or other suitable aprotic solvent

-

Ammonia (gas or concentrated aqueous solution, e.g., ammonium hydroxide)

-

Inert gas (e.g., Nitrogen or Argon)

-

Pressure-rated reaction vessel equipped with gas inlet, pressure gauge, and temperature control

-

Filtration apparatus

-

Distillation or rectification equipment for purification

Procedure:

-